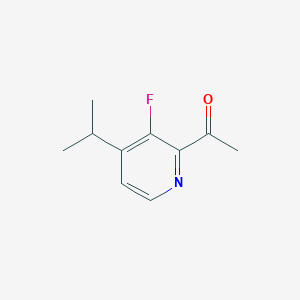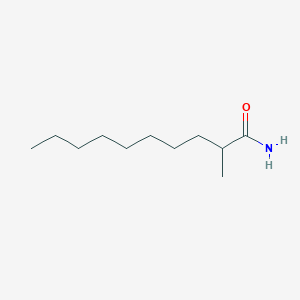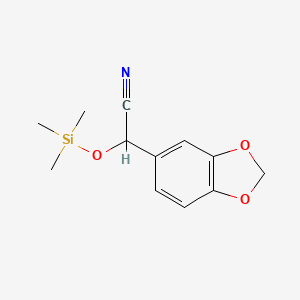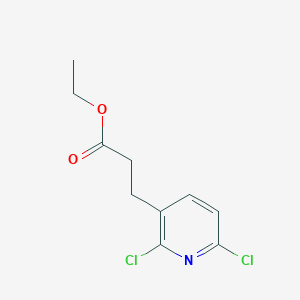![molecular formula C11H11N3O3 B8548590 2-[(3-Nitro-4-quinolinyl)amino]ethanol](/img/structure/B8548590.png)
2-[(3-Nitro-4-quinolinyl)amino]ethanol
描述
2-[(3-Nitro-4-quinolinyl)amino]ethanol is a research compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
准备方法
The synthesis of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves several steps:
Step One: Thionyl chloride (32.3 mL, 0.4338 mole) and N,N-dimethylformamide (32 mL, 0.4338 mole) are added sequentially to a suspension of 4-hydroxy-3-nitroquinoline (75 g, 0.3944 mole) in dichloromethane (750 mL). The reaction mixture is heated at reflux for about 2½ hours and then held at ambient temperature overnight.
Step Two: The reaction mixture is chilled in an ice bath, and a mixture of triethylamine (82.5 mL, 0.5916 moles) and ethanolamine (35.7 mL, 0.5916 mole) in dichloromethane is slowly added. The reaction mixture is heated at reflux for several hours, and then an additional 0.5 equivalents of both triethylamine and ethanolamine are added.
Step Three: The reaction mixture is refluxed for an additional hour and then held at ambient temperature overnight.
化学反应分析
2-[(3-Nitro-4-quinolinyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and ethanolamine. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[(3-Nitro-4-quinolinyl)amino]ethanol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(3-Nitro-4-quinolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects in various biological systems.
相似化合物的比较
2-[(3-Nitro-4-quinolinyl)amino]ethanol can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)amino-3-nitroquinoline: This compound has a similar structure but different functional groups.
3-Nitroquinoline: A simpler compound with a nitro group attached to the quinoline ring.
4-Hydroxy-3-nitroquinoline: A precursor in the synthesis of this compound.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-[(3-nitroquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H11N3O3/c15-6-5-12-11-8-3-1-2-4-9(8)13-7-10(11)14(16)17/h1-4,7,15H,5-6H2,(H,12,13) |
InChI 键 |
NYTKFKFUDXTEBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-benzylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B8548511.png)
![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate](/img/structure/B8548513.png)

![3-Cyclooctyl-3H-imidazo[4,5-b]pyridine-2-amine](/img/structure/B8548525.png)


![(5R)-5-[(4-bromophenyl)methyl]-7-(3,5-dichlorophenyl)-5-methyl-2H-imidazo[1,2-a]imidazole-3,6-dione](/img/structure/B8548551.png)
![(R)-Dimethyl [2-oxo-2-(2-oxo-4-phenyloxazolidin-3-yl)ethyl]phosphonate](/img/structure/B8548558.png)

![7-bromo-2-(diethylamino)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8548571.png)
![N-{[1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8548577.png)



